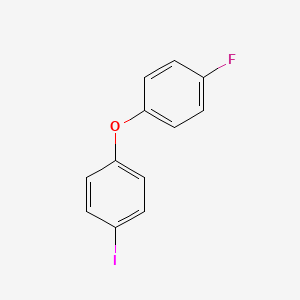

1-Fluoro-4-(4-iodophenoxy)benzene

Overview

Description

4-(4-Fluorophenoxy)iodobenzene is a chemical compound with the CAS number 886762-45-4 . It is used as a building block in various transition metal-mediated C-C and C-N cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenoxy)iodobenzene consists of a benzene ring with an iodine atom and a fluorophenoxy group attached to it . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluorophenoxy)iodobenzene, such as its melting point, boiling point, and density, are not directly available from the search results .Scientific Research Applications

Organic Synthesis Applications

Fluorination of Phenols : 4-(4-Fluorophenoxy)iodobenzene is utilized in the efficient oxidative ipso-fluorination of para-substituted phenols, yielding a variety of fluorinated compounds. This method, leveraging hypervalent iodine(III) reagents, facilitates the synthesis of fluorohydroindolenone and fluorohydroquinolenone derivatives, important for pharmaceutical synthesis (O. Karam et al., 2004).

Radiosynthesis of No-Carrier-Added 4-[18F]Fluoroiodobenzene : An automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene has been developed, demonstrating its potential as a versatile building block in 18F radiochemistry for medical imaging applications (Jenilee D Way & F. Wuest, 2014).

Environmental Science Applications

- Degradation of Fluorobenzene : The biotransformation of fluorobenzene into various hydroxylated products, including 4-fluorophenol and 4-fluorocatechol, by Pseudomonas mendocina and recombinant Escherichia coli cells, has been investigated, highlighting the microbial pathways for degrading fluorinated aromatic compounds in the environment (L. C. Nolan & K. O’Connor, 2007).

Materials Science Applications

- Sulfonated Poly(ether ether ketone) : Research into novel sulfonated poly(ether ether ketone) materials with high selectivity for direct methanol fuel cell applications involves the synthesis of bisphenol monomers and copolymerization processes. These materials leverage the properties of fluorinated benzenes for improved performance in energy technologies (Hongtao Li et al., 2009).

Photophysical Studies

- Chromophore Aggregation and Planarization : The photophysics of 1,4-diethynyl-2-fluorobenzene in solutions and crystals have been studied to understand the effects of chromophore aggregation and planarization on the photophysical properties of poly(phenyleneethynylene)s. This research provides insights into the molecular interactions and structures influencing material properties (M. Levitus et al., 2001).

Safety and Hazards

The safety data sheet for iodobenzene suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Similar precautions are likely applicable to 4-(4-Fluorophenoxy)iodobenzene.

Properties

IUPAC Name |

1-fluoro-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSOWDQSUSZYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

![5-fluoro-2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2690394.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2690399.png)

![N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2690402.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)

![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)